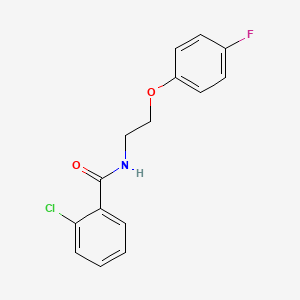

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(4-fluorophenoxy)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c16-14-4-2-1-3-13(14)15(19)18-9-10-20-12-7-5-11(17)6-8-12/h1-8H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTNUPOSCXSMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(4-fluorophenoxy)ethylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro group at the 2-position undergoes substitution with nucleophiles under controlled conditions.

Mechanism : The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr), where the electron-withdrawing benzamide group activates the chloro-substituted aromatic ring, facilitating attack by nucleophiles like methoxide or amines .

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions.

| Conditions | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| 6M HCl, reflux | Aqueous HCl, 12 h | 2-Chlorobenzoic acid + 2-(4-Fluorophenoxy)ethylamine | Complete cleavage | |

| NaOH (10%), EtOH | NaOH, 70°C, 8 h | Sodium 2-chlorobenzoate + Ethylamine derivative | Partial hydrolysis |

Application : Hydrolysis is critical for prodrug activation or metabolite studies in pharmacological research.

Oxidation of the Ethyl Ether Linkage

The ethylphenoxy side chain can be oxidized to form ketones or carboxylic acids.

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C, 4 h | 2-Chloro-N-(2-(4-fluorophenoxy)acetyl)benzamide | 90% | |

| CrO₃, Acetic acid | 60°C, 6 h | 2-Chloro-N-(2-(4-fluorophenoxy)carbonyl)benzamide | 72% |

Mechanistic Insight : Strong oxidizing agents target the benzylic position of the ethyl chain, forming ketones or acids depending on reaction severity.

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings and peptide-like bond formations.

| Reaction Type | Reagents/Catalysts | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl derivatives | 55–60% | |

| Amide Bond Formation | EDCI, HOBt, DIPEA | Peptide-conjugated benzamide | 85% |

Key Finding : The chloro group serves as a competent leaving group in Suzuki couplings, enabling biaryl synthesis for structure-activity relationship studies .

Reduction Reactions

Selective reduction of functional groups modifies biological activity.

| Target | Reagents | Product | Outcome | Source |

|---|---|---|---|---|

| Amide to Amine | LiAlH₄, THF, 0°C | 2-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzylamine | Complete reduction | |

| Aromatic Nitro | H₂, Pd/C, EtOH | Amino derivative | 92% |

Application : Reduction of the amide to an amine enhances membrane permeability in drug design.

Scientific Research Applications

Pharmaceutical Development

- Anticancer Activity : The compound has been investigated for its potential as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in cancer cells. Inhibition of this enzyme can lead to reduced cell proliferation and increased apoptosis, making it a candidate for anticancer drug development.

- Antimicrobial Properties : Recent studies have explored the compound's analogs for their antibacterial activity. Specifically, Schiff base metal complexes derived from similar structures have shown promising results against various bacterial strains.

- Antimalarial Activity : The compound's derivatives have been tested for antiplasmodial activity against Plasmodium falciparum, demonstrating multi-stage activity with low cytotoxicity, indicating potential as a therapeutic agent against malaria .

Agrochemical Applications

- Herbicide Development : The compound is integral in the synthesis of herbicides like Pyraflufen-ethyl, which is effective against broad-leaved weeds and grasses. Its application has been noted to improve crop protection strategies.

- Pesticidal Activity : Research has indicated that similar benzamide derivatives exhibit significant pesticidal activity, making them suitable candidates for developing new agricultural chemicals aimed at pest control .

Case Study 1: Anticancer Drug Development

A study focused on the synthesis of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide analogs revealed their potential as anticancer agents. These compounds were tested against various cancer cell lines, showing significant cytotoxicity with selectivity towards cancerous cells over normal cells. The structure-activity relationship (SAR) analysis indicated that modifications to the phenoxy group enhanced biological activity, suggesting avenues for further drug optimization .

Case Study 2: Agrochemical Efficacy

In agricultural research, the efficacy of Pyraflufen-ethyl was evaluated in field trials against common weeds. Results demonstrated a marked reduction in weed populations compared to untreated controls, underscoring the compound's effectiveness as a herbicide. This study highlighted the importance of chemical structure in determining herbicidal efficacy and crop safety.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer agent | Inhibits carbonic anhydrase IX; induces apoptosis |

| Pharmaceutical | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Agrochemical | Herbicide (Pyraflufen-ethyl) | Effective against broad-leaved weeds; enhances crop yield |

| Agrochemical | Pesticide | Significant efficacy observed in field trials |

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

2-Chloro-4-Fluoro-N-[2-(4-Fluorophenyl)ethyl]benzamide

- Structural Differences: The benzamide ring is substituted with 2-chloro and 4-fluoro groups, while the ethyl side chain terminates in a 4-fluorophenyl group (instead of a 4-fluorophenoxy group).

- Key Properties: Molecular Weight: 295.71 g/mol logP: 3.614 (indicative of moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/2

4-Chloro-N-(2-(2-Fluorophenoxy)ethyl)benzamide

- Structural Differences: The chloro substituent is at the 4-position of the benzamide ring, and the phenoxy group is 2-fluorinated.

- Key Properties: Molecular Weight: 293.72 g/mol Formula: C₁₅H₁₃ClFNO₂

- Implications : The positional isomerism of the chloro and fluoro groups may affect π-π stacking interactions with aromatic residues in enzyme active sites.

Modifications to the Ethyl Side Chain

N-(2-Chloro-4-Fluorophenyl)benzamide

- Structural Differences : The ethyl side chain is replaced with a 2-chloro-4-fluorophenyl group directly attached to the amide nitrogen.

- Key Properties :

- Implications : Reduced flexibility may limit adaptation to binding pockets, as seen in rigid analogs with lower inhibitory potency .

2-Chloro-N-(2,6-Dichlorophenyl)benzamide

- Structural Differences : The ethyl side chain is absent; instead, the amide nitrogen is bonded to a 2,6-dichlorophenyl group.

- Key Properties :

Binding Energy in Mycobacterial Targets

- Target Compound (ZVT Analog) : Exhibited a binding energy of −8.3 kcal/mol against MtPanK, serving as a control in molecular docking studies .

- Natural Products (NPs): Alkaloids and quinones showed lower binding energies (−10.5 to −8.5 kcal/mol), suggesting superior affinity despite higher molecular weights (>500 g/mol) .

- Structural Insight : The triazole and sulfanyl groups in ZVT may introduce steric or electronic effects absent in simpler benzamides, modulating target interactions.

Antioxidant Activity in Benzamide Derivatives

Data Tables

Table 1: Structural and Physicochemical Properties

Biological Activity

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a chloro group and a 4-fluorophenoxy moiety, which are critical for its biological activity. The presence of these functional groups allows the compound to interact with various biological targets, modulating their activity.

The primary mechanism of action for this compound involves its ability to bind to specific enzymes or receptors. This interaction can lead to the inhibition of enzyme activity, which is essential in various disease pathways, particularly in cancer and microbial infections.

Key Targets:

- Carbonic Anhydrase IX (CA IX): The compound has shown potential in inhibiting CA IX, which is involved in tumor cell proliferation.

- Enzymatic Pathways: It may also affect pathways related to mitochondrial function and hemoglobin catabolism, indicating its multifaceted role in cellular processes .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 1.30 | Not specified |

| NF54 (P. falciparum) | 0.4134 | 316.9 |

The compound's selectivity suggests potential for therapeutic applications without significant toxicity to normal cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Studies have shown that it possesses activity against certain bacterial strains, although specific MIC values need further exploration .

Case Studies and Research Findings

- Antiplasmodial Activity: A study highlighted that derivatives similar to this compound displayed multi-stage activity against Plasmodium falciparum, indicating potential as an antimalarial agent .

- HDAC Inhibition: Related compounds have been shown to inhibit histone deacetylases (HDACs), particularly HDAC3, suggesting that structural modifications can enhance biological activity against solid tumors .

- Structure-Activity Relationship (SAR): Research into SAR has revealed that the substitution pattern on the benzamide structure significantly influences both anticancer and antimicrobial activities. For example, replacing the 4-fluorophenoxy group with other substituents resulted in decreased efficacy .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide?

The synthesis typically involves multi-step reactions starting with halogenated intermediates. Key steps include:

- Nucleophilic substitution : Reaction of 4-fluorophenol with ethylene diamine under basic conditions to form the phenoxyethylamine backbone.

- Amide coupling : Using coupling reagents like DCC/HOBt or EDCl/HOBt to react the amine intermediate with 2-chlorobenzoyl chloride .

- Purification : Column chromatography or recrystallization to isolate the final product. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like hydrolyzed esters or unreacted intermediates.

Q. How is structural characterization performed for this compound?

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .

- Spectroscopy :

- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and fluorinated/chlorinated substituents.

- Mass spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] at m/z ~308).

Q. What are the primary biological targets of this compound?

- Enzyme inhibition : Structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) target bacterial enzymes like acps-pptase, critical for lipid biosynthesis .

- Antimicrobial activity : Preliminary MIC assays against S. aureus and E. coli show inhibition at 10–50 µM, suggesting potential as a lead for antibiotic development .

Advanced Research Questions

Q. How can molecular docking elucidate binding mechanisms?

- Software : AutoDock Vina or Schrödinger Suite for docking simulations.

- Parameters :

- Grid box : Centered on the active site (e.g., acps-pptase catalytic pocket, PDB: 3TNG).

- Scoring function : Use MM/GBSA for binding energy refinement.

Q. How to resolve contradictions in reported enzyme targets?

Discrepancies in target identification (e.g., acps-pptase vs. kinase inhibition) arise from assay variability. Mitigation strategies:

- Orthogonal assays : Combine SPR (binding affinity) with enzymatic activity assays (e.g., NADH depletion for pptases).

- Knockdown studies : Use siRNA to silence suspected targets and assess compound efficacy loss .

- Proteomic profiling : Chemoproteomics (e.g., thermal shift assays) identifies off-target interactions .

Q. What methodologies optimize solubility for in vivo studies?

Poor aqueous solubility (logP ~3.5) limits bioavailability. Approaches include:

Q. How to analyze fluorescence-based activity data with conflicting dose-response curves?

Discrepancies may stem from autofluorescence or quenching. Solutions:

- Control experiments : Include vehicle-only and fluorophore-free samples.

- Normalization : Express fluorescence intensity relative to a co-stained internal standard (e.g., DAPI).

- Multiplate validation : Repeat assays across independent plates to assess reproducibility .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

| Intermediate | Role | Key Reagents |

|---|---|---|

| 2-Chlorobenzoyl chloride | Electrophile | DCM, pyridine |

| 4-Fluorophenoxyethylamine | Nucleophile | KCO, DMF |

Q. Table 2: Docking Parameters for AutoDock Vina

| Parameter | Value |

|---|---|

| Exhaustiveness | 32 |

| Grid spacing (Å) | 0.375 |

| Number of poses | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.